2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid
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Overview
Description
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid, also known as MDPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MDPA is a derivative of pyrrole, a heterocyclic organic compound that is commonly found in many natural products. MDPA has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mechanism Of Action
The mechanism of action of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to inhibit the growth of various microorganisms by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical And Physiological Effects
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of various enzymes and metabolic pathways, the disruption of cell membranes, and the interference with various metabolic processes. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has also been found to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for various research applications.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid in lab experiments include its wide range of biochemical and physiological effects, its potential applications in various research fields, and its relatively easy synthesis method. The limitations of using 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid in lab experiments include its potential toxicity and the lack of comprehensive studies on its long-term effects.
Future Directions
There are many future directions for the study of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid, including the development of new drugs and therapies, the investigation of its potential applications in various research fields, and the development of new synthesis methods for 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid and its derivatives. Further studies are also needed to fully understand the mechanism of action of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid and its potential long-term effects on human health.
Synthesis Methods
The synthesis of 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid involves the reaction of 3-methyl-2,5-dioxopyrrole with acryloyl chloride in the presence of a base catalyst. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. 2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid has been found to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies.
properties
CAS RN |
144748-80-1 |
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Product Name |
2-(3-Methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
Molecular Formula |
C8H9NO4 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(3-methyl-2,5-dioxopyrrol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H9NO4/c1-4-3-6(10)9(7(4)11)5(2)8(12)13/h3,5H,1-2H3,(H,12,13) |
InChI Key |
KFNDPFDGAFSNEH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C1=O)C(C)C(=O)O |
Canonical SMILES |
CC1=CC(=O)N(C1=O)C(C)C(=O)O |
synonyms |
1H-Pyrrole-1-acetic acid, 2,5-dihydro--alpha-,3-dimethyl-2,5-dioxo- |
Origin of Product |
United States |
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